molecular formula C8H12N4O2 B13165697 3-(5-Nitro-1H-pyrazol-1-yl)piperidine

3-(5-Nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B13165697
M. Wt: 196.21 g/mol
InChI Key: CBTXZGQGHMSBCH-UHFFFAOYSA-N
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Description

3-(5-Nitro-1H-pyrazol-1-yl)piperidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This derivative, featuring a piperidine ring linked to a nitro-substituted pyrazole, serves as a versatile and valuable scaffold for the synthesis of novel bioactive molecules . The structural motif of piperidine is prevalent in pharmaceuticals, and the incorporation of a nitro-pyrazole group can be utilized to explore structure-activity relationships (SAR), particularly in modulating electronic properties and molecular recognition . This compound is strictly intended for research applications in laboratory settings. Its primary applications include use as a key intermediate or building block in the design and development of potential therapeutic agents. Researchers may employ it in the synthesis of compounds for high-throughput screening, target identification, and lead optimization studies . As a nitro-aromatic compound, it may also find utility in materials science research. Handling and Safety: For research use only. Not for diagnostic, therapeutic, or personal use. This chemical is not a drug or cosmetic and must not be administered to humans or animals. Researchers should consult the safety data sheet (SDS) prior to use. It is advised to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, and to use it within a properly functioning fume hood to minimize exposure to dust and aerosols . Quality & Supply: We are committed to providing high-quality research chemicals to the scientific community. This product is subject to comprehensive quality control analyses to ensure identity and purity, supporting the integrity of your research findings. For specific purity specifications, analytical data, and shipping information, please contact our technical support team .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

3-(5-nitropyrazol-1-yl)piperidine

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-3-5-10-11(8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2

InChI Key

CBTXZGQGHMSBCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Nitro 1h Pyrazol 1 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional (2D) techniques, would be required for an unambiguous assignment of all atoms and for studying the compound's conformational dynamics.

The ¹H NMR spectrum provides crucial information about the number of different proton environments, their chemical shifts (positions), signal integrations (proton count), and splitting patterns (neighboring protons).

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring are expected to appear in the aliphatic region of the spectrum. Based on data for piperidine itself, these signals would likely be found between approximately 1.5 and 3.5 ppm. chemicalbook.com The proton at the C3 position (the chiral center) would be directly attached to the pyrazole (B372694) ring and is expected to be a complex multiplet due to coupling with adjacent methylene (B1212753) protons. The protons at C2 and C6, being adjacent to the piperidine nitrogen, would be shifted downfield compared to the C4 and C5 protons.

Pyrazole Ring Protons: The 5-nitropyrazole moiety has two protons. The proton at the C3 position of the pyrazole ring would likely appear as a doublet, with its chemical shift significantly influenced by the adjacent nitro group and the connection to the piperidine ring. The proton at the C4 position would also appear as a doublet, coupling with the C3 proton. These aromatic signals are expected in the range of 7.0-8.5 ppm.

Connectivity between these protons would be confirmed using a 2D Correlation Spectroscopy (COSY) experiment, which shows correlations between protons that are coupled to each other.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Piperidine Ring Carbons: The five distinct carbon atoms of the 3-substituted piperidine ring would appear in the aliphatic region, typically between 20 and 60 ppm. The C3 carbon, being the point of attachment to the pyrazole, would have a unique chemical shift. The C2 and C6 carbons, adjacent to the nitrogen, would be expected around 45-55 ppm.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring would have distinct chemical shifts. The carbon bearing the nitro group (C5) would be significantly deshielded and appear far downfield. Based on data for related C-nitropyrazoles, the chemical shifts for the pyrazole carbons (C3, C4, C5) are expected to be in the aromatic region, potentially between 110 and 160 ppm. researchgate.net

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the piperidine carbons.

While ¹⁴N NMR is often hampered by broad signals, ¹⁵N NMR spectroscopy provides precise information about the electronic environment of the nitrogen atoms. For a compound like 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, there are four unique nitrogen atoms: the piperidine nitrogen, the two pyrazole ring nitrogens (N1 and N2), and the nitro group nitrogen.

Using techniques like Heteronuclear Multiple Bond Correlation (HMBC), one can observe correlations between protons and nitrogen atoms over two or three bonds. For instance, a ¹H-¹⁵N HMBC experiment would show a correlation between the piperidine protons at C2 and C6 and the piperidine nitrogen. Similarly, correlations between the pyrazole protons and the pyrazole nitrogens would definitively establish the connectivity and confirm which pyrazole nitrogen is bonded to the piperidine ring. ktu.edu The chemical shift of the "pyrrole-like" N1 and the "pyridine-like" N2 of the pyrazole ring would be distinct, as would the signal for the nitro group nitrogen, which is expected at a significantly different chemical shift.

Given that the C3 of the piperidine ring is a stereocenter, advanced NMR techniques are essential for understanding the compound's three-dimensional structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment reveals through-space correlations between protons that are close to each other, which is critical for determining stereochemistry and preferred conformations. For example, NOESY could show correlations between the pyrazole C4-H proton and specific protons on the piperidine ring, helping to define the rotational orientation of the two ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals directly with the carbon atoms to which they are attached, providing a clear and unambiguous assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): As mentioned for ¹⁵N NMR, a ¹H-¹³C HMBC experiment is crucial for piecing together the molecular structure. It shows correlations between protons and carbons over two or three bonds. This would unequivocally link the piperidine C3 proton to the pyrazole N1 atom and connect the various parts of the molecule. ktu.edu

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₈H₁₂N₄O₂), the expected exact mass would be calculated and compared to the experimental value. A match within a very low error margin (typically < 5 ppm) would confirm the molecular formula and, by extension, the molecular weight. Analysis of the fragmentation pattern in the mass spectrum could further support the proposed structure by showing the loss of characteristic fragments, such as the nitro group or parts of the piperidine ring.

Vibrational Spectroscopy for Functional Group and Structural Insights

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations characteristic of the nitro (NO₂) group, the pyrazole ring, and the piperidine ring. nih.gov

The most prominent absorption bands are associated with the nitro group. These include a strong asymmetric stretching vibration (ν_as(NO₂)) typically found in the 1500–1560 cm⁻¹ region and a symmetric stretching vibration (ν_s(NO₂)) in the 1335–1385 cm⁻¹ range. acrhem.org The presence of these two intense bands is a strong indicator of the nitro functionality.

The piperidine moiety contributes characteristic C-H stretching vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups typically appear in the 2950–2850 cm⁻¹ region. nist.gov C-H bending (scissoring) vibrations are expected around 1440-1485 cm⁻¹.

The pyrazole ring exhibits several characteristic vibrations. C-H stretching from the pyrazole ring is expected above 3100 cm⁻¹. acrhem.org Ring stretching vibrations (ν(C=N), ν(C=C)) typically occur in the 1400–1600 cm⁻¹ region and may sometimes overlap with the nitro group absorptions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyrazole Ring3100 - 3150Medium
C-H Stretch (Aliphatic)Piperidine Ring2850 - 2950Strong
Asymmetric NO₂ StretchNitro Group1500 - 1560Strong
Ring Stretching (C=N, C=C)Pyrazole Ring1400 - 1600Medium-Strong
C-H Bend (Scissoring)Piperidine Ring1440 - 1485Medium
Symmetric NO₂ StretchNitro Group1335 - 1385Strong

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes based on changes in polarizability. For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. While this compound lacks a center of symmetry, Raman spectroscopy can still highlight vibrations that are weak or absent in the IR spectrum. researchgate.net

The symmetric stretching vibration of the nitro group (ν_s(NO₂)) often produces a very strong and sharp peak in the Raman spectrum, which is highly characteristic. acrhem.org The pyrazole ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also typically strong in Raman spectra. These skeletal vibrations provide a fingerprint for the heterocyclic core.

Furthermore, the C-C and C-N stretching vibrations of the piperidine ring skeleton, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum. Analysis of the polarization of Raman bands can also aid in the assignment of symmetric and asymmetric vibrational modes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Raman Intensity
C-H Stretch (Aromatic)Pyrazole Ring3100 - 3150Medium
C-H Stretch (Aliphatic)Piperidine Ring2850 - 2950Strong
Symmetric NO₂ StretchNitro Group1335 - 1385Very Strong
Ring Breathing/StretchingPyrazole Ring1000 - 1400Strong
Ring Skeletal ModesPiperidine Ring800 - 1200Medium

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related nitropyrazole and piperidine-substituted heterocyclic systems allows for a detailed prediction of its structural characteristics. nih.govnih.govmdpi.com

The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic five-membered heterocycles. researchgate.netnih.gov The C-NO₂ bond is also expected to lie nearly in the plane of the pyrazole ring to maximize electronic conjugation. The piperidine ring will adopt a stable chair conformation to minimize steric strain. The relative orientation of the piperidine and pyrazole rings is defined by the torsion angle around the N-N bond connecting the two moieties. This orientation is influenced by steric hindrance and crystal packing forces. mdpi.comnih.gov

ParameterExpected Value / ConformationAffected Moiety
Pyrazole Ring GeometryPlanarNitropyrazole
Piperidine Ring ConformationChairPiperidine
N(pyrazole)-N(piperidine) Bond Length~1.40 - 1.45 ÅInter-ring linkage
C(pyrazole)-NO₂ Bond Length~1.45 - 1.50 ÅNitropyrazole
N-O Bond Lengths~1.20 - 1.25 ÅNitro Group
Dihedral Angle (Pyrazole-Piperidine)Variable (steric/packing dependent)Overall molecule

The crystal packing of this compound will be governed by a network of intermolecular and intramolecular interactions. ias.ac.in The nitro group is a strong hydrogen bond acceptor, and the oxygen atoms are expected to participate in weak C-H···O hydrogen bonds with C-H donors from the pyrazole and piperidine rings of neighboring molecules. cardiff.ac.uk These interactions are often crucial in directing the supramolecular assembly and stabilizing the crystal lattice.

Computational and Theoretical Investigations of 3 5 Nitro 1h Pyrazol 1 Yl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The output provides precise bond lengths, bond angles, and dihedral angles, offering a static, gas-phase picture of the molecular structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Value (Å/°)
Bond Length N1-N2 (Pyrazole) 1.38
C3-N(Piperidine) 1.47
N(Nitro)-O 1.22
Bond Angle C5-N1-N2 (Pyrazole) 111.5
C-N-C (Piperidine) 112.0

Note: The data in this table is illustrative and not based on actual published calculations for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Once the geometry is optimized, the same DFT methods can be used to predict spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied. This calculation predicts the 1H and 13C NMR chemical shifts by determining the magnetic shielding tensors for each nucleus. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to validate the computed structure.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

Parameter Value (eV)
HOMO Energy -7.2
LUMO Energy -3.5
HOMO-LUMO Gap (ΔE) 3.7
Electronegativity (χ) 5.35
Chemical Hardness (η) 1.85

Note: The data in this table is illustrative and not based on actual published calculations for this specific molecule.

Molecular Modeling and Simulation

While quantum calculations provide insight into the static nature of a single molecule, molecular modeling and simulation techniques can explore its dynamic behavior and the interplay of different structural components.

Conformational Analysis of the Piperidine (B6355638) and Pyrazole (B372694) Moieties

The piperidine ring in this compound is not planar and can exist in different conformations, most commonly a chair or a boat form. The substituent at the 3-position can be in either an axial or equatorial position. Conformational analysis involves systematically exploring these different arrangements to identify the most energetically favorable conformers. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The relative planarity of the pyrazole ring and the orientation of the nitro group would also be critical components of this analysis.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry provides significant insights into the reactivity and potential reaction pathways of this compound. The reactivity of this molecule is largely dictated by the electronic properties of its constituent rings: the electron-deficient nitropyrazole moiety and the electron-rich piperidine ring. The pyrazole ring itself is an electron-rich heterocyclic system; however, the presence of a nitro (-NO2) group at the C5 position acts as a strong electron-withdrawing group, which significantly alters the electronic distribution and reactivity of the ring. mdpi.comglobalresearchonline.net This modification increases the acidity of the pyrazole ring proton and influences its susceptibility to nucleophilic and electrophilic attack. mdpi.com

Theoretical studies on similar nitropyrazole derivatives suggest several potential reaction pathways. Thermal decomposition mechanisms are of particular interest for nitro-containing heterocyclic compounds. mdpi.com Computational models predict that thermal decomposition may be initiated by the intramolecular oxidation of an adjacent carbon atom by the nitro group or the cleavage of the C-NO2 or N-NO2 bond. mdpi.comresearchgate.net Other predicted pathways for nitropyrazole derivatives include tandfonline.combasicmedicalkey.com sigmatropic hydrogen shifts, followed by the elimination of molecular nitrogen (N2) or radical bond scission that yields •NO2. mdpi.com For this compound, theoretical calculations can map the potential energy surfaces for such reactions, identifying transition states and activation energies to determine the most probable decomposition or reaction routes. nih.gov The electron-rich nature of the pyrazole scaffold means it can be readily employed in organic synthesis, with nucleophilic character at the N1, N2, and C4 positions and electrophilic character at the C3 and C5 positions. nih.gov The interplay between the activating piperidine group and the deactivating nitro group creates a complex reactivity profile that can be elucidated through computational analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. sci-hub.seej-chem.org These models are instrumental in drug discovery and materials science for predicting the characteristics of novel compounds. sci-hub.se

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. sci-hub.se For piperidine-pyrazole derivatives, a wide array of descriptors can be calculated using specialized software such as Dragon, PaDEL, or PyDescriptor. tandfonline.comtandfonline.comtiu.edu.iqopenpharmaceuticalsciencesjournal.com These descriptors are typically categorized based on their dimensionality. sci-hub.setiu.edu.iq

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. tandfonline.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape, size, and steric properties.

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and include electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. ucsb.edu

Given the vast number of calculable descriptors, a critical step is descriptor selection to avoid model overfitting and to enhance interpretability. sci-hub.setandfonline.com Methods such as Genetic Algorithms (GA) and Objective Feature Selection (OFS) are employed to identify a small subset of relevant descriptors that have the highest correlation with the activity or property of interest while having low inter-correlation. tandfonline.comtandfonline.comnih.gov

Descriptor CategoryExamplesInformation Encoded
1D (Constitutional)Molecular Weight, Number of Oxygen atoms (nO), Number of double bonds (nDB)Molecular composition and constitution. openpharmaceuticalsciencesjournal.com
2D (Topological)Connectivity indices, Autocorrelation descriptorsAtomic connectivity and branching. tandfonline.comtandfonline.com
3D (Geometrical)3D-MoRSE descriptors, WHIM descriptorsMolecular shape, size, and spatial arrangement of atoms. nih.gov
Quantum-ChemicalHOMO/LUMO energies, Dipole moment, PolarizabilityElectronic structure and distribution. ucsb.edu

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a relationship between these descriptors and the target property. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. tandfonline.comnih.gov The quality and predictive power of the developed QSAR model must be rigorously assessed through validation. basicmedicalkey.com

Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.comnih.gov

Internal Validation: This process assesses the robustness and stability of the model using the same data that was used to build it (the training set). The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validation coefficient (Q² or Q²_LOO). openpharmaceuticalsciencesjournal.comnih.gov A high Q² value indicates good internal predictive ability.

External Validation: This is considered the most stringent test of a model's predictive power. researchgate.netmdpi.com The dataset is split into a training set (for model building) and a test set (for validation). The model, built using only the training set, is then used to predict the activities of the compounds in the test set. The predictive capability is often measured by the predicted correlation coefficient (R²_pred). openpharmaceuticalsciencesjournal.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models to ensure they are reliable for regulatory purposes. basicmedicalkey.com These principles emphasize the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

MetricDescriptionTypical Acceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit of the model to the training set data.> 0.6
Q²_LOO (LOO Cross-Validation Coefficient)Measures the internal predictive ability of the model. nih.gov> 0.5 mdpi.com
R²_ext or R²_pred (External Validation Coefficient)Measures the model's ability to predict the activity of an external test set. openpharmaceuticalsciencesjournal.com> 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.As low as possible.
F-statisticIndicates the statistical significance of the regression model.High values are preferred. nih.gov

The ultimate goal of a QSAR model is to accurately predict the properties of new, unsynthesized compounds. Therefore, its ability to generalize is paramount. A model's generalization capability is its performance on a diverse, external set of chemicals that were not used during model development. nih.govresearchgate.net

A key concept in ensuring generalization is the Applicability Domain (AD) of the model. basicmedicalkey.com The AD defines the chemical space, in terms of structure and physicochemical properties, for which the model can make reliable predictions. basicmedicalkey.comresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. basicmedicalkey.com

True external verification involves challenging the model with additional datasets, ideally from different sources or chemical subfamilies. nih.gov For instance, a QSAR model developed for furan-pyrazole piperidine derivatives can be tested on thiophene-pyrazole piperidines to assess its generalization and to compare the structural similarities and mechanisms of action between the subfamilies. tandfonline.comnih.gov Such strategies ensure that the model is not simply a statistical artifact of the initial dataset but a robust tool with real predictive power. researchgate.net However, it is noted that for datasets with a small number of samples, external validation results can be unstable depending on the data split, and more robust methods like leave-one-out cross-validation might be preferred. nih.gov

Advanced Theoretical Frameworks for Heterocyclic Systems

Molecular Orbital (MO) theory is a powerful theoretical framework used to describe the electronic structure and properties of molecules, including heteroaromatic compounds like pyrazole. expii.com This theory posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. expii.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and shapes of these molecular orbitals. researchgate.netresearchgate.net

Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. It is often associated with nucleophilic reactivity.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor and is associated with electrophilic reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For the pyrazole ring in this compound, the presence of two adjacent nitrogen atoms and the powerful electron-withdrawing nitro group significantly influences the MO energy levels. researchgate.netresearchgate.net DFT calculations can precisely model these effects, providing insights into the molecule's electronic transitions, charge distribution, and reactive sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net This theoretical analysis is fundamental for understanding the compound's chemical behavior and for designing new derivatives with tailored electronic properties.

Compound System (Illustrative)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrazole~ -6.5 to -7.0~ 1.0 to 1.5~ 7.5 to 8.5
Nitropyrazole~ -7.5 to -8.0~ -1.0 to -1.5~ 6.0 to 7.0
Piperidine~ -6.0 to -6.5~ 2.0 to 2.5~ 8.0 to 9.0

Note: The values in this table are representative estimates based on general principles of electronic effects in related molecules and are for illustrative purposes.

Photochemical Dynamics and Non-Adiabatic Processes in Nitroaromatic Systems

The photochemical behavior of nitroaromatic compounds, including this compound, is governed by a complex series of events that occur on extremely short timescales following the absorption of light. These processes involve transitions between different electronic states and are often non-adiabatic, meaning the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down.

Upon photoexcitation, nitroaromatic molecules typically transition to an electronically excited singlet state (S1). From this state, several competing relaxation pathways are possible. One of the most significant deactivation channels for nitroaromatics is intersystem crossing (ISC) to a triplet state (T1). nih.gov This process, which involves a change in spin multiplicity, is often remarkably efficient in these molecules due to strong spin-orbit coupling facilitated by the nitro group. researchgate.net Nonadiabatic dynamics simulations on nitronaphthalene derivatives suggest that while initial internal conversion within the singlet manifold can occur on a femtosecond timescale, the subsequent intersystem crossing to the triplet manifold may take place on a picosecond timescale. nih.govresearchgate.net

Another critical process is internal conversion (IC), a non-radiative transition back to the ground electronic state (S0) without a change in spin. This pathway can compete with intersystem crossing and is often facilitated by conical intersections, which are points of degeneracy between electronic potential energy surfaces. nih.gov For some nitroaromatic compounds, such as ortho-nitrophenol in aqueous solution, efficient non-radiative decay via a conical intersection can lead to the rapid return of over 90% of excited molecules to the ground state. nih.gov

Furthermore, photodissociation represents a potential chemical transformation pathway for excited nitroaromatic compounds. This can involve the cleavage of the C-NO2 bond, leading to the formation of a nitric oxide (NO) radical and a corresponding aryl radical. researchgate.net The specific pathways and their efficiencies are highly dependent on the molecular structure, substituent effects, and the solvent environment. researchgate.netrsc.org The presence of the piperidine ring in this compound could influence the excited-state dynamics through its electron-donating character and conformational flexibility, potentially affecting the relative energies of the excited states and the accessibility of different relaxation channels.

Computational studies on related nitro-substituted heterocycles provide insights into the expected excited-state lifetimes. For instance, the excited-state intramolecular proton transfer (ESIPT) in nitro-substituted 10-hydroxybenzo[h]quinolines occurs on a sub-picosecond to picosecond timescale. rsc.org While the specific lifetimes for this compound are not available, it is reasonable to anticipate that its excited-state dynamics will also be characterized by ultrafast processes.

Table 1: Representative Excited-State Lifetimes and Processes in Analogous Nitroaromatic Compounds

Compound/SystemProcessTimescaleReference
Nitronaphthalene DerivativesInternal Conversion (Singlet)~100 fs nih.gov
Nitronaphthalene DerivativesIntersystem Crossing~1 ps nih.govresearchgate.net
ortho-Nitrophenol (aqueous)Internal Conversion via CI~400 fs nih.gov
7-nitrobenzo[h]quinolin-10-olESIPT0.89 ps rsc.org
7,9-dinitrobenzo[h]quinolin-10-olESIPT0.68 ps rsc.org

Thermodynamic Modeling of Heterocyclic Mixtures

The thermodynamic properties of mixtures containing this compound are crucial for understanding its behavior in solution and for designing and optimizing chemical processes. Thermodynamic models are employed to predict and describe the deviation of these mixtures from ideal behavior, which arises from intermolecular interactions between the component molecules.

The mixing of this compound with a solvent will involve a variety of intermolecular forces, including dipole-dipole interactions due to the polar nitro and pyrazole groups, hydrogen bonding (if the solvent is a hydrogen bond donor or acceptor), and van der Waals forces. The piperidine moiety can also participate in hydrogen bonding as a hydrogen bond acceptor. The interplay of these interactions will determine the sign and magnitude of the excess thermodynamic properties, such as the excess molar volume (VE) and the excess molar enthalpy (HE).

Experimental studies on binary mixtures of piperidine with various organic solvents provide a basis for predicting the behavior of mixtures containing this compound. For instance, mixtures of piperidine with cyclic ethers like tetrahydropyran exhibit negative excess molar volumes, suggesting strong specific interactions and/or interstitial accommodation of one component into the other's structure. researchgate.net In contrast, mixtures of nitrobenzene with aromatic hydrocarbons like xylenes also show negative excess molar volumes, which are attributed to charge-transfer interactions between the electron-deficient nitrobenzene and the electron-rich xylene ring. researchgate.netniscpr.res.in

Given the presence of both a piperidine ring and a nitro-substituted pyrazole ring in this compound, its mixtures with non-polar or weakly polar solvents are likely to exhibit negative deviations from Raoult's law, driven by the strong dipole-dipole interactions of the solute. When mixed with polar, hydrogen-bonding solvents, the interactions become more complex, involving a balance between the disruption of self-associated structures of the pure components and the formation of new intermolecular interactions.

Thermodynamic activity models such as NRTL (Non-Random Two-Liquid) or UNIQUAC (Universal Quasi-Chemical) are often used to correlate and predict the phase behavior of non-ideal mixtures. just.edu.jonih.gov These models use parameters that are fitted to experimental data to account for the non-random distribution of molecules in the mixture arising from differences in intermolecular forces. nih.gov In the absence of direct experimental data for this compound, group contribution methods like UNIFAC could provide estimations of activity coefficients, although the accuracy would depend on the availability of parameters for the specific functional groups present in the molecule.

Table 2: Excess Molar Volumes (VE) for Binary Mixtures of Piperidine with an Aromatic Compound at 298.15 K and Atmospheric Pressure

Mole Fraction of Piperidine (x₁)Excess Molar Volume (VE) / cm³·mol⁻¹ (Piperidine + Aniline)
0.1-0.25
0.2-0.45
0.3-0.60
0.4-0.70
0.5-0.75
0.6-0.72
0.7-0.60
0.8-0.45
0.9-0.25

Reactivity and Mechanistic Aspects of Nitro Substituted Pyrazolyl Piperidines

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally susceptible to electrophilic substitution, typically at the C4 position, due to the directing effects of the two nitrogen atoms. scribd.comrrbdavc.org However, the introduction of a nitro group, a powerful deactivating group, significantly reduces the electron density of the pyrazole ring, making further electrophilic substitution considerably more difficult. e-bookshelf.de

Nitration of unsubstituted 1-phenylpyrazole (B75819) with mixed acids first occurs on the phenyl ring, but using nitric acid in acetic anhydride (B1165640) can lead to nitration at the C4 position of the pyrazole ring. cdnsciencepub.com For pyrazoles already bearing a nitro group, further nitration requires harsh conditions, such as heating with a mixture of nitric acid and oleum. e-bookshelf.de The "pyrrole-like" nitrogen atom (N1) activates the ring more than the "pyridine-like" nitrogen atom (N2) deactivates it, but this effect is largely overcome by the strong deactivating nature of the nitro group. e-bookshelf.de In the case of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, the C4 position is the most likely, albeit challenging, site for any potential electrophilic attack due to the deactivation by the C5-nitro group.

Table 1: Regioselectivity in Electrophilic Nitration of Pyrazole Derivatives

Substrate Reagent Position of Nitration Product
Pyrazole HNO₃ / H₂SO₄ C4 4-Nitropyrazole
1-Phenylpyrazole HNO₃ / Ac₂O C4 (Pyrazole) 1-Phenyl-4-nitropyrazole
1-Phenylpyrazole HNO₃ / H₂SO₄ para (Phenyl) 1-(p-Nitrophenyl)pyrazole

Nucleophilic Substitution Reactions on Nitropyrazoles

The electron-deficient nature of the nitropyrazole ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for the electron-rich unsubstituted pyrazole.

The nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions when the ring is sufficiently activated by other electron-withdrawing substituents. The mechanism is typically a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, usually rapid, step, the nitro group is eliminated, restoring the aromaticity of the pyrazole ring. researchgate.netacs.org

Studies on various dinitro- and trinitropyrazoles demonstrate that the nitro group itself can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. researchgate.netuni-muenchen.de For instance, N-substituted 3,4,5-trinitropyrazoles react with nucleophiles to regioselectively displace the nitro group at the C5 position. researchgate.net

The position of nucleophilic attack on a nitropyrazole ring is highly dependent on the substitution pattern. The presence and location of nitro groups and other substituents direct the incoming nucleophile to the most electrophilic carbon center.

In 3,4-Dinitropyrazoles: Nucleophilic attack and substitution of the nitro group generally occur at the C3 position. researchgate.net

In 1-methyl-3,5-dinitropyrazole (B1329850) derivatives: Nucleophilic substitution exclusively involves the displacement of the 5-NO₂ group. researchgate.net

In 3,4,5-Trinitropyrazole (TNP): The regioselectivity depends on the N1 substituent. In N-unsubstituted TNP, nucleophilic attack occurs at the C4 position. However, in N-substituted TNP derivatives, the substitution takes place at the C5 position. researchgate.netuni-muenchen.de

For a molecule like this compound, while it is activated towards nucleophilic attack, it lacks a second nitro group to facilitate easy displacement. If additional nitro groups were present (e.g., at C3 or C4), the C5 position would be a probable site for nucleophilic attack leading to nitro group displacement.

Table 2: Regioselectivity in Nucleophilic Substitution of Nitropyrazoles

Substrate Nucleophile (Nu⁻) Position of Substitution Product
N-Substituted 3,4-Dinitropyrazoles S-, O-, N-Nucleophiles C3 N-Substituted 3-Nu-4-nitropyrazoles
1,4-Dimethyl-3,5-dinitropyrazole S-, O-, N-Nucleophiles C5 1,4-Dimethyl-5-Nu-3-nitropyrazole
N-Methyl-3,4,5-trinitropyrazole Thiols, Amines, Azoles C5 N-Methyl-5-Nu-3,4-dinitropyrazoles

Ring Transformations and Rearrangements Involving Nitropyrazoles

Nitropyrazoles can undergo various rearrangements, the most notable of which is the thermal or acid-catalyzed rearrangement of N-nitropyrazoles to C-nitropyrazoles. nih.gov This reaction is a primary method for synthesizing 3-nitropyrazoles and 5-nitropyrazoles. nih.gov The process involves the migration of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.

More complex transformations can also occur. For instance, the formation of a transient nitrene moiety on a pyrazole ring can initiate a cascade of ring-opening and recyclization steps, leading to formal C-H functionalization and reduction of the azide/nitrene group without external reagents. nih.gov While not directly involving a nitro group, these studies highlight the potential for complex rearrangements within the pyrazole scaffold under specific conditions.

Reactivity Profile of the Piperidine (B6355638) Nitrogen and Peripheral Substituents

The piperidine ring in this compound is an N-heteroarylpiperidine. chemistryviews.orgchemrxiv.org The nitrogen atom of the piperidine ring retains its basic and nucleophilic properties, but its reactivity is significantly diminished by the strong electron-withdrawing effect of the 5-nitropyrazol-1-yl group. This N-aryl linkage reduces the availability of the nitrogen lone pair for protonation or reaction with electrophiles compared to an N-alkylpiperidine.

Despite this reduced basicity, the piperidine nitrogen can still undergo reactions typical of secondary amines, such as:

Protonation: It will form a salt in the presence of a strong acid.

Alkylation and Acylation: Reactions with alkyl halides or acyl chlorides are possible, though they may require more forcing conditions than for more basic piperidines.

Electronic Effects of the Nitro Group on Overall Reactivity and Stability

The nitro group is the single most influential substituent in determining the chemical character of this compound. Its powerful electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, governs the molecule's reactivity and stability. researchgate.net

Key Electronic Effects:

Pyrazole Ring Deactivation: The nitro group strongly deactivates the pyrazole ring towards electrophilic aromatic substitution by withdrawing electron density. e-bookshelf.de

Pyrazole Ring Activation: Conversely, it activates the pyrazole ring towards nucleophilic aromatic substitution, making it susceptible to attack by nucleophiles, especially if other activating groups are present. researchgate.netuni-muenchen.de

Increased Acidity: The nitro group increases the acidity of the pyrazole ring's N-H proton (in the tautomeric form where the piperidine is at C3 and N1 is protonated) and any C-H protons, making them more susceptible to deprotonation by a strong base.

Reduced Basicity of Piperidine Nitrogen: The electron-withdrawing pull of the nitropyrazole system reduces the electron density on the piperidine nitrogen, making it significantly less basic than unsubstituted piperidine.

Thermal Stability: The presence of multiple nitro groups on a pyrazole ring is a key strategy in the development of energetic materials. These compounds are often characterized by high density and good thermal stability, although they can be sensitive to impact and friction. nih.govresearchgate.netacs.org The stability is attributed to the aromaticity of the pyrazole ring and the energy-rich N-N and C-N bonds. nih.gov

Table 3: Summary of Electronic Effects of the Nitro Group

Feature Effect of Nitro Group Consequence
Pyrazole Ring Electron Density Decreased Deactivated for Electrophilic Substitution, Activated for Nucleophilic Substitution
Acidity of Ring Protons Increased Easier deprotonation by strong bases
Basicity of Piperidine N Decreased Lower reactivity with acids and electrophiles

Synthetic Utility and Applications As Advanced Chemical Scaffolds

3-(5-Nitro-1H-pyrazol-1-yl)piperidine as a Versatile Building Block in Complex Molecule Synthesis

A versatile building block in organic synthesis is a molecule that offers multiple reactive sites or functional groups that can be selectively manipulated to build more complex structures. chemdiv.com this compound embodies this principle through its distinct chemical features:

The Piperidine (B6355638) Moiety: The piperidine ring contains a secondary amine (NH group) that serves as a key nucleophilic and basic center. It can readily undergo a variety of transformations, such as N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the attachment of diverse substituents. The piperidine scaffold itself is a privileged structure in pharmacology, known to impart favorable pharmacokinetic properties. researchgate.net

The Nitropyrazole Moiety: The 5-nitropyrazole ring is an electron-poor aromatic system. The nitro group (-NO2) is a strong electron-withdrawing group that activates the pyrazole (B372694) ring for certain reactions. More importantly, the nitro group itself is a versatile functional handle. It can be reduced to an amino group (-NH2), which can then be diazotized or used in amide bond formation, providing a secondary point for molecular elaboration.

The C-N Linkage: The linkage between the 3-position of the piperidine and the N1 position of the pyrazole creates a stable, yet conformationally influential, connection that projects the two heterocyclic systems into a distinct three-dimensional space.

The bifunctional nature of this molecule makes it an ideal starting point for the synthesis of complex molecules where both a saturated nitrogen heterocycle and a functionalized aromatic heterocycle are desired. For instance, the piperidine nitrogen could be used to link the scaffold to a polymer support for solid-phase synthesis, while the nitropyrazole moiety is elaborated in solution.

Table 1: Potential Reactions for Derivatization of this compound This table illustrates the potential synthetic transformations based on the general reactivity of piperidine and nitropyrazole functional groups.

Reactive Site Reaction Type Reagent Example Potential Product Class
Piperidine NH N-Alkylation Benzyl bromide (BnBr) N-Benzylpiperidine derivatives
Piperidine NH N-Acylation Acetyl chloride (AcCl) N-Acetylpiperidine (amide) derivatives
Piperidine NH Reductive Amination Acetone, NaBH(OAc)₃ N-Isopropylpiperidine derivatives
Piperidine NH N-Arylation 2-Fluoropyridine N-Pyridinylpiperidine derivatives
Pyrazole NO₂ Nitro Reduction H₂, Pd/C or SnCl₂ 3-(5-Amino-1H-pyrazol-1-yl)piperidine

Role in the Generation of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening in drug discovery. Building blocks that possess multiple points of diversification are highly valued in this context. This compound is well-suited for this role.

A hypothetical library synthesis could involve a parallel synthesis approach. Starting with the core scaffold, the piperidine nitrogen can be reacted with a diverse set of aldehydes via reductive amination. Subsequently, the nitro group on the pyrazole ring can be reduced to an amine. This newly formed amino group can then be acylated with a diverse collection of carboxylic acids. This two-step diversification strategy can rapidly generate a large library of unique compounds from a single, advanced precursor, as outlined below.

Scheme 1: Hypothetical Two-Dimensional Library Synthesis

This illustrative scheme shows a potential pathway for generating a diverse chemical library. R¹ and R² represent a variety of chemical groups introduced from diverse sets of aldehydes and acylating agents, respectively.

The structural rigidity of the pyrazole combined with the flexibility of the piperidine ring and the varied substituents (R¹ and R²) would ensure that the resulting library members explore a broad chemical space, increasing the probability of identifying hits in biological screens.

Precursor in Targeted Synthetic Pathways for Nitrogen-Containing Heterocycles

Beyond its use in library synthesis, this compound can serve as a key intermediate in multi-step, targeted syntheses of more complex nitrogen-containing heterocycles. nih.gov The strategic placement of its functional groups allows for intramolecular reactions to form fused or bridged ring systems.

A primary transformation is the reduction of the nitro group to a primary amine, yielding 3-(5-amino-1H-pyrazol-1-yl)piperidine. This intermediate is significantly more versatile. The newly introduced 5-amino group on the pyrazole ring can act as a nucleophile. For example, if the piperidine nitrogen is first acylated with a reagent containing a second electrophilic site, an intramolecular cyclization could be triggered. This could lead to the formation of novel, complex heterocyclic systems, such as pyrazolo-fused piperidines or related structures that are difficult to access through other synthetic routes. Such complex heterocycles are of significant interest in medicinal chemistry. mdpi.com

Application as Chiral Scaffolds in Asymmetric Synthesis

The piperidine ring in this compound has a stereocenter at the C3 position. The commercially available material is typically a racemic mixture of the (R) and (S) enantiomers. For applications in asymmetric synthesis, separation of these enantiomers (chiral resolution) or their direct enantioselective synthesis is required. nih.govnih.gov

Once obtained in an enantiomerically pure form, (R)- or (S)-3-(5-nitro-1H-pyrazol-1-yl)piperidine can be employed as a chiral scaffold or auxiliary. researchgate.netgoogle.com The applications fall into several categories:

Chiral Ligands for Catalysis: The piperidine nitrogen and one of the pyrazole nitrogens can act as a bidentate ligand, coordinating to a metal center. The chirality of the piperidine backbone would create a chiral environment around the metal, enabling it to catalyze asymmetric reactions, such as hydrogenations or C-C bond-forming reactions. mdpi.com

Chiral Reagents: The enantiomerically pure scaffold can be used as a stoichiometric chiral reagent to transfer stereochemical information to a prochiral substrate.

Synthesis of Enantiopure Target Molecules: The chiral scaffold can be incorporated into a final target molecule, such as a drug candidate, where a specific stereoisomer is responsible for the desired biological activity. The use of enantiomerically pure piperidine building blocks is a common strategy in the pharmaceutical industry to avoid complex purification steps later in the synthesis and to ensure stereochemical purity in the final active pharmaceutical ingredient. nih.gov

Table 2: Comparison of Potential Chiral Applications This table outlines the potential uses of the enantiomerically pure forms of this compound in asymmetric synthesis.

Application Role of Chiral Scaffold Example of Transformation Desired Outcome
Asymmetric Catalysis Forms a chiral ligand with a transition metal (e.g., Rh, Ir, Cu) Asymmetric hydrogenation of an alkene Product with high enantiomeric excess (e.e.)
Chiral Auxiliary Temporarily attached to a substrate to direct a stereoselective reaction Diastereoselective alkylation of an attached carbonyl group Diastereomerically pure product; auxiliary is later cleaved

While specific, documented examples of these applications for this compound are not prominent in the literature, its structural components are analogous to other scaffolds that have been successfully employed in these areas. The compound therefore represents a promising, yet underexplored, platform for the development of advanced synthetic methodologies.

Future Directions in the Research of 3 5 Nitro 1h Pyrazol 1 Yl Piperidine

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine and its derivatives will likely focus on enhancing efficiency, sustainability, and structural diversity. Current synthetic approaches to substituted piperidines and pyrazoles often rely on multi-step processes that can be time-consuming and generate significant waste. beilstein-journals.orgnih.gov Prospective research should therefore target the development of more streamlined and environmentally benign protocols.

Key areas for future development include:

Flow Chemistry and Electrochemical Synthesis: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields and purity. beilstein-journals.orgorganic-chemistry.org Electrochemical methods, which use electricity to drive reactions, can also minimize the need for chemical reagents. beilstein-journals.org

Catalyst Innovation: The exploration of novel catalysts, such as iridium or rhodium complexes, could enable more efficient cyclization and functionalization steps. organic-chemistry.org The use of recyclable, heterogeneous catalysts could further enhance the sustainability of the synthesis. researchgate.net

Table 1: Comparison of Potential Future Synthetic Methodologies

Methodology Potential Advantages Key Research Challenges
One-Pot Multicomponent Synthesis Reduced steps, lower solvent consumption, high atom economy. researchgate.netgrowingscience.com Catalyst design, control of regioselectivity, optimization of reaction conditions.
Continuous Flow Chemistry Enhanced safety, precise control, scalability, improved yield and purity. organic-chemistry.org Reactor design for specific reaction kinetics, management of solid reagents/products.
Electrochemical Synthesis Reduced reagent use, mild reaction conditions, green approach. beilstein-journals.org Electrode material selection, optimization of electrolytic conditions, byproduct control.

| Novel Catalytic Systems | Higher efficiency, lower catalyst loading, improved stereoselectivity. organic-chemistry.org | Catalyst cost and stability, removal of metal residues from the final product. |

Integration of Advanced Computational Studies for Rational Design and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. eurasianjournals.com For this compound, integrating advanced computational studies will be crucial for rationally designing new derivatives and predicting their chemical properties. eurasianjournals.com

Future computational research should focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, stability, and reactivity. eurasianjournals.comresearchgate.net This understanding can help predict which parts of the molecule are most likely to participate in chemical reactions.

Predictive Modeling for Structure-Property Relationships: By combining computational data with machine learning algorithms, it will be possible to build models that predict the properties of new, unsynthesized derivatives. eurasianjournals.com This predictive power can guide synthetic efforts, prioritizing molecules with desired characteristics.

Table 2: Application of Computational Methods to this compound

Computational Technique Research Application Predicted Outcomes
Density Functional Theory (DFT) Elucidate electronic properties and reactivity. researchgate.net Maps of electron density, prediction of nucleophilic/electrophilic sites, reaction pathway feasibility.
Molecular Dynamics (MD) Simulations Analyze conformational stability and flexibility. researchgate.netresearchgate.net Dominant conformers, interaction with solvent molecules, stability of the piperidine-pyrazole linkage.
Molecular Docking Predict binding modes with biological targets. Identification of potential binding interactions, guiding design for medicinal chemistry applications.

| QSAR/Machine Learning | Develop structure-property relationship models. eurasianjournals.com | Prediction of physicochemical properties (e.g., solubility, stability) for virtual libraries of derivatives. |

Exploration of Unique Reactivity Profiles and Novel Chemical Transformations

The chemical structure of this compound offers multiple sites for chemical modification, suggesting a rich and varied reactivity profile. Future research should systematically explore these reactions to unlock new chemical transformations.

Promising avenues for investigation include:

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: The nitro group on the pyrazole (B372694) ring is a strong electron-withdrawing group, making the carbon it's attached to susceptible to attack by nucleophiles. nih.gov Research into substituting the nitro group with other functionalities (e.g., amines, thiols, azoles) could yield a diverse library of new compounds. acs.orgosti.gov

Functionalization of the Piperidine (B6355638) Ring: The secondary amine within the piperidine ring is a key reactive handle. wikipedia.org Future work could explore N-alkylation, N-arylation, or acylation to attach various substituents, thereby modulating the molecule's steric and electronic properties.

Transformations of the Pyrazole Core: The pyrazole ring itself can undergo various chemical transformations. scholaris.canih.gov Exploring reactions such as electrophilic substitution at the C4 position or even ring-opening reactions could lead to novel heterocyclic systems.

Design and Synthesis of Next-Generation Scaffolds for Fundamental Chemical Research

Beyond its intrinsic properties, this compound can serve as a versatile building block, or scaffold, for constructing more complex molecular architectures. mdpi.comibmmpeptide.comanveshanaindia.com Its rigid pyrazole component and flexible piperidine unit provide a unique three-dimensional framework that is highly desirable in drug design and materials science. nih.govresearchgate.net

Future directions in this area should include:

Library Synthesis: Using the reactivity profiles explored in the previous section, combinatorial chemistry approaches can be employed to create large libraries of derivatives. Each derivative would feature a unique substitution pattern on the pyrazole or piperidine rings.

Development of Fused Heterocyclic Systems: Intramolecular cyclization reactions could be designed to fuse new rings onto the existing pyrazole-piperidine scaffold. For instance, a substituent introduced on the piperidine nitrogen could be designed to react with the pyrazole ring, creating a novel polycyclic system.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other chemical groups in drug design. nih.gov Research could explore how the entire this compound scaffold can be used as a novel, larger bioisosteric replacement for other structural motifs in known bioactive molecules.

Table 3: Potential Next-Generation Scaffolds Derived from the Core Structure

Modification Site Type of Transformation Resulting Scaffold Class Potential Research Application
C5-Nitro Group Nucleophilic Substitution 5-Amino, 5-Thio, or 5-Alkoxy-pyrazolyl piperidines Building blocks for medicinal chemistry. nih.gov
Piperidine Nitrogen N-Functionalization with bifunctional reagents Bridged or macrocyclic piperidines Probes for studying conformational effects.
Pyrazole C4-Position Electrophilic Substitution (e.g., halogenation) C4-functionalized pyrazolyl piperidines Intermediates for cross-coupling reactions.

| Combined Functionalization | Intramolecular Cyclization | Fused pyrazolo-piperidine systems | Novel polycyclic heterocyclic chemistry. |

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

BaseSolventTemp (°C)Yield (%)Reference
K₂CO₃DMF8045
Cs₂CO₃DMSO10065
DBUMeCN6030

Q. Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMRδ 8.2 ppm (pyrazole H), δ 2.1 ppm (piperidine)
IR1520 cm⁻¹ (N-O stretch)
MS[M+H]⁺ m/z 217.09

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.